molecular formula C9H7NO3 B12876036 4-Aminobenzofuran-3-carboxylic acid

4-Aminobenzofuran-3-carboxylic acid

Cat. No.: B12876036
M. Wt: 177.16 g/mol
InChI Key: NMGJYGIDANZQSL-UHFFFAOYSA-N
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Description

4-Aminobenzofuran-3-carboxylic acid is a benzofuran derivative characterized by an amino (-NH₂) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the fused furan ring.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,10H2,(H,11,12)

InChI Key

NMGJYGIDANZQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as Fe(III) salt, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another method involves the dehydration of phenoxyalkanone under acidic conditions .

Industrial Production Methods

Industrial production methods for 4-Aminobenzofuran-3-carboxylic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Aminobenzofuran-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Core Structure Substituents Key Functional Groups
4-Aminobenzofuran-3-carboxylic acid Benzofuran -NH₂ (4-position), -COOH (3-position) Amino, carboxylic acid
4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid () Benzofuran -Cl (4-position), -CH₃ (7-position), -COOH Chloro, methyl, carboxylic acid
Caffeic acid () Phenylpropanoid -OH (3,4-positions), -COOH (acrylic chain) Hydroxyl, carboxylic acid

Key Observations :

  • Rigidity vs.
  • Polarity: The amino group in 4-aminobenzofuran-3-carboxylic acid increases polarity and hydrogen-bonding capacity relative to the chloro and methyl groups in its analog (), which may improve aqueous solubility.

Comparison :

  • Drug Development : Benzofuran carboxylic acids are prioritized for their structural stability, whereas caffeic acid is studied for its natural antioxidant properties .
  • Safety Profile : The chloro-methyl benzofuran derivative requires strict handling (e.g., H303: harmful if swallowed; H313/H333: skin/eye irritation risks) , while caffeic acid is generally regarded as safe for dietary use .
Physicochemical Properties
Property 4-Aminobenzofuran-3-carboxylic acid (Inferred) 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid Caffeic Acid
Molecular Weight ~193.17 g/mol Not specified 180.15 g/mol
Solubility Moderate (polar solvents) Likely low (due to chloro/methyl groups) Water-soluble
Stability Stable under inert conditions Stable as a reference standard Light-sensitive

Research Findings and Gaps

  • Antioxidant Activity : Caffeic acid demonstrates robust free radical scavenging (IC₅₀: 12.5 μM in lipid peroxidation assays) , but benzofuran derivatives are less studied in this context.
  • Synthetic Utility: The amino group in 4-aminobenzofuran-3-carboxylic acid may enable conjugation reactions (e.g., amide bond formation) for targeted drug delivery, a feature absent in its chloro-methyl counterpart.
  • Safety Data: Direct toxicological studies on 4-aminobenzofuran-3-carboxylic acid are lacking, though analogs suggest moderate risks requiring precautionary handling .

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